4-Methyl-1,4-diazepan-1-amine, also known as a derivative of 1,4-diazepane, is a bicyclic organic compound characterized by a diazepane ring with a methyl group at the fourth position and an amine functional group at the first position. This compound belongs to a class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities, including anxiolytic and antidepressant effects.
4-Methyl-1,4-diazepan-1-amine is classified under the category of amines and diazepanes. It is structurally related to various psychoactive compounds and has been studied for its potential therapeutic applications. The compound can be synthesized through several chemical pathways, which will be discussed in detail in the synthesis analysis section.
The synthesis of 4-Methyl-1,4-diazepan-1-amine can be achieved through several methods:
4-Methyl-1,4-diazepan-1-amine can participate in various chemical reactions typical for amines:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for 4-Methyl-1,4-diazepan-1-amine largely depends on its interaction with neurotransmitter systems in the brain. Compounds with similar structures have been shown to act as modulators of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission.
Research indicates that such compounds may enhance GABAergic activity, leading to anxiolytic effects. The specific binding affinities and potencies would require further investigation through biochemical assays.
The physical properties of 4-Methyl-1,4-diazepan-1-amine include:
Chemical properties include:
4-Methyl-1,4-diazepan-1-amine has potential applications in several scientific fields:
The exploration of diazepane derivatives represents a significant chapter in heterocyclic chemistry, with 4-Methyl-1,4-diazepan-1-amine (Chemical Formula: C₆H₁₅N₃) emerging as a structurally unique scaffold. Characterized by a seven-membered ring containing two nitrogen atoms, this bicyclic amine features a methyl group at the N4 position and an amino substituent at N1. Its structural identity is captured by key identifiers: SMILES (CN1CCCN(CC1)N), InChIKey (CSKAHKYQYIVOIM-UHFFFAOYSA-N), and PubChem CID (13154318) [1] [2]. Early synthetic efforts focused on saturated nitrogen heterocycles revealed that the 1,4-diazepane core offers exceptional conformational flexibility compared to smaller piperidine or azetidine counterparts. This flexibility allows optimal spatial positioning for interacting with diverse biological targets. The specific derivative 4-Methyl-1,4-diazepan-1-amine gained attention as synthetic methodologies for introducing alkylamino substituents onto diazepane rings matured, enabling its exploration as a building block in drug discovery programs targeting central nervous system (CNS) disorders and coagulation pathways [2] [9].
Bicyclic amines like 1,4-diazepanes occupy a privileged niche in neuropharmacology due to their favorable physicochemical properties and ability to cross the blood-brain barrier. The 4-Methyl-1,4-diazepan-1-amine scaffold exhibits a balanced profile: the tertiary ring nitrogen (N1) acts as a hydrogen bond acceptor, while the primary amine at N1 serves as a hydrogen bond donor. Predicted physicochemical parameters highlight its drug-likeness: Molecular Weight (129.20 g/mol), H-bond acceptors (3), H-bond donors (2), and Topological Polar Surface Area (TPSA ≈ 32.34 Ų, estimated from analogues) [2] [5] [6]. Crucially, its protonatable nitrogens (predicted pKa ~7-10) facilitate ionic interactions with neurotransmitter receptors. This scaffold has been strategically incorporated into ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in depression and addiction. Research demonstrates that diazepane-based nAChR ligands exhibit high binding affinity (Ki values in the nanomolar range) and exceptional selectivity for α4β2 over competing α3β4 or α7 subtypes (>10,000-fold selectivity), minimizing off-target effects associated with ganglionic nAChRs [5].
Table 1: Key Physicochemical Properties of 4-Methyl-1,4-diazepan-1-amine
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C₆H₁₅N₃ | PubChem [1] [2] |
Molecular Weight | 129.20 g/mol | Calculated |
SMILES | CN1CCCN(CC1)N | PubChem [2] |
InChIKey | CSKAHKYQYIVOIM-UHFFFAOYSA-N | PubChem [2] |
Predicted H-Bond Acceptors | 3 | Based on Structure |
Predicted H-Bond Donors | 2 (Primary Amine) | Based on Structure |
Predicted TPSA | ~32.34 Ų | Estimated from Analogs [6] |
Collision Cross Section (CCS) | [M+H]+: 124.6 Ų | Predicted [2] |
Structural hybridization, merging pharmacophoric elements from distinct bioactive scaffolds, is a cornerstone of modern medicinal chemistry. 4-Methyl-1,4-diazepan-1-amine serves as a versatile "cap" or "spacer" component in such hybrid molecules. Its significance stems from three key attributes:
A prime application is seen in developing α4β2 nAChR partial agonists for depression. Hybrids like 21 (Ki α4β2 = 0.5 nM) combine the 1-(pyridin-3-yl)-1,4-diazepane moiety with a cyclopropylpyridine ether linked via the diazepane N1-amino group. This hybrid design achieved synergistic effects: the diazepane contributed high α4β2 affinity and selectivity, while the ether moiety enhanced metabolic stability and reduced dimerization issues plaguing earlier azetidine-based leads (e.g., hygroscopicity and decomposition) [5]. Similarly, hybridization strategies in dihydropyridine (DHP) anticancer agents exploit the diazepane scaffold's ability to position aromatic anilide moieties for optimal interaction with EGFR/HER2 kinase domains, demonstrating enhanced potency (IC₅₀ ~14 µM in MCF-7 cells) [8]. This scaffold's adaptability underscores its value in generating novel chemical entities with tailored biological profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7